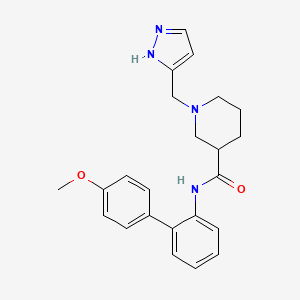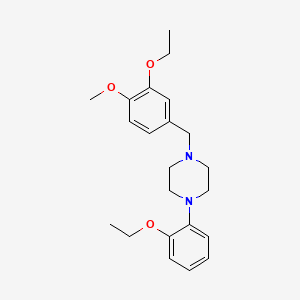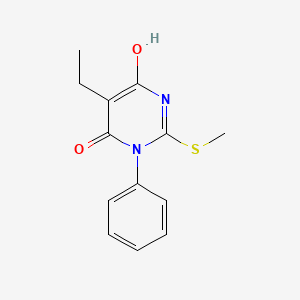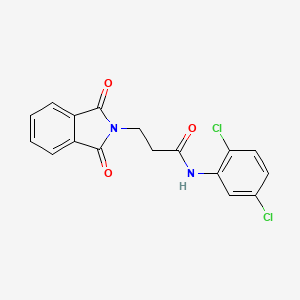
N-(4'-methoxy-2-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4'-methoxy-2-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide, commonly known as MPP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPP has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In
作用机制
MPP inhibits the activity of certain enzymes by binding to them and preventing them from functioning properly. Specifically, MPP has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is involved in cell cycle regulation and is overactive in many types of cancer. By inhibiting CDK4, MPP can slow down the growth of cancer cells.
Biochemical and Physiological Effects
MPP has several biochemical and physiological effects. As mentioned, MPP inhibits the activity of CDK4, which can slow down the growth of cancer cells. In addition, MPP has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. MPP has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using MPP in lab experiments is that it has been extensively studied and its synthesis method is well-established. This makes it easier for researchers to obtain and use MPP in their experiments. However, one limitation of using MPP is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors. In addition, MPP may have off-target effects, which could complicate experimental results.
未来方向
There are several future directions for research on MPP. One area of research could be to further explore its potential use in the treatment of cancer. Specifically, researchers could investigate the use of MPP in combination with other cancer treatments to determine if it could enhance their effectiveness. Another area of research could be to explore the potential use of MPP in the treatment of neurodegenerative diseases. Researchers could investigate the mechanisms by which MPP has neuroprotective effects and explore its potential use in animal models of these diseases. Finally, researchers could investigate the potential use of MPP in the treatment of inflammatory diseases.
合成方法
The synthesis of MPP involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4'-methoxy-2-biphenylamine and 1-(1H-pyrazol-3-ylmethyl)piperidine-3-carboxylic acid. These two compounds are reacted in the presence of various reagents and catalysts to form MPP. The synthesis method has been well-established and has been used in many research studies.
科学研究应用
MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. MPP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, MPP has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-20-10-8-17(9-11-20)21-6-2-3-7-22(21)25-23(28)18-5-4-14-27(15-18)16-19-12-13-24-26-19/h2-3,6-13,18H,4-5,14-16H2,1H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWRGAONMGPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003626.png)
![N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6003633.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)
![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003664.png)
![3-(2,5-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003672.png)

![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
